molecular formula C26H24ClN3O3S B2541049 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1030121-64-2

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2541049
M. Wt: 494.01
InChI Key: VSPXATLCESWHDI-UHFFFAOYSA-N
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Description

The compound "2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one" is a complex organic molecule that appears to be related to the field of medicinal chemistry, given its structural complexity and the presence of multiple heterocyclic components. This type of compound could potentially exhibit biological activity and might be synthesized for the purpose of drug discovery or development.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has been reported, which involves the reaction of 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines in dry tetrahydrofuran . Similarly, novel derivatives of thiazolo[2,3-b]dihydropyrimidinone have been synthesized through a multicomponent reaction involving a thione precursor, monochloroacetic acid, and arylaldehydes or arylfurfuraldehydes . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FT-IR, FT-Raman, NMR, mass spectrometry, and single crystal X-ray diffraction . These techniques allow for the identification of functional groups, the study of intramolecular non-covalent interactions, and the determination of the overall molecular geometry. The compound of interest likely has a complex structure with multiple rings and substituents, which would require a detailed analysis using these techniques to fully understand its conformation and electronic properties.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound of interest. However, the synthesis of related compounds involves reactions such as the formation of thioureas and the use of multicomponent reactions to construct the pyrimidinone core . These reactions are likely to involve steps such as nucleophilic substitution, condensation, and cyclization, which are common in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from related compounds. For example, the non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric effects, play a significant role in the stability and reactivity of the compounds . The presence of these interactions can affect properties such as solubility, melting point, and reactivity. Additionally, the antibacterial and antifungal activities of similar compounds suggest that the compound may also possess these biological properties, which could be explored through further experimental studies .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as thiazolopyrimidines, pyrimidones, and benzofuro[3,2-d]pyrimidin-4(3H)-ones, have been synthesized for various applications, including the development of antimicrobial and anticancer agents. These compounds are prepared using different synthetic routes, including microwave-assisted synthesis, one-pot reactions, and conventional conditions, showing the versatility and interest in this type of chemistry for potential pharmaceutical applications I. H. El Azab, Sh. H. Abdel-Hafez, 2015.

Antimicrobial and Anticancer Activity

Novel derivatives of heterocyclic compounds, including thiazolopyrimidine and pyrimidone derivatives, have been evaluated for their antimicrobial activity against various pathogens and their potential as anticancer agents. These studies highlight the significant biological activity of these compounds, which could be leveraged in developing new treatments for infectious diseases and cancer A. Rahmouni et al., 2016.

Pharmaceutical Applications

Research on related heterocyclic compounds also includes the exploration of their antinociceptive (pain-relieving) and anti-inflammatory properties, suggesting potential applications in developing new analgesic and anti-inflammatory drugs. This research underscores the importance of chemical synthesis and pharmacological evaluation in discovering novel therapeutics T. Selvam et al., 2012.

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-15(2)12-13-30-25(31)23-22(19-6-4-5-7-21(19)33-23)29-26(30)34-14-20-16(3)32-24(28-20)17-8-10-18(27)11-9-17/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPXATLCESWHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one

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